Product packaging for 8H-pyrano[3,4-b]pyridin-8-one(Cat. No.:CAS No. 134407-96-8)

8H-pyrano[3,4-b]pyridin-8-one

Cat. No.: B140926
CAS No.: 134407-96-8
M. Wt: 147.13 g/mol
InChI Key: AXBWDXPPABRKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8H-pyrano[3,4-b]pyridin-8-one (CAS 134407-96-8) is an organic compound belonging to the class of pyranopyridines, characterized by a fused ring system of pyran and pyridine . It has a molecular formula of C 8 H 5 NO 2 and a molecular weight of 147.13 g/mol . This compound serves as a versatile and valuable scaffold in medicinal chemistry and organic synthesis. The pyrano[3,4-b]pyridine core is a subject of significant research interest due to its structural similarity to other biologically active fused heterocyclic systems . Its rigid, planar structure allows for effective interaction with biological targets, making it a promising precursor for developing new therapeutic agents . Research into related fused heterocycles, such as pyrazolopyridines and pyridopyrimidines, highlights their broad pharmacological potential, including applications in oncology as protein kinase inhibitors . Key Research Applications: Medicinal Chemistry Scaffold: This compound is a key intermediate for synthesizing diverse chemical libraries for biological screening. Derivatives of pyranopyridines have been investigated for a range of activities, including antimicrobial and anticonvulsant properties . Versatile Synthetic Intermediate: The structure offers multiple sites for functionalization. It can be converted into more complex heterocyclic systems; for example, it can undergo recyclization with ammonia sources to form 1,7-naphthyridin-8(7H)-one scaffolds, which are privileged structures in drug discovery . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B140926 8H-pyrano[3,4-b]pyridin-8-one CAS No. 134407-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrano[3,4-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-7-6(3-5-11-8)2-1-4-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBWDXPPABRKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568955
Record name 8H-Pyrano[3,4-b]pyridin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134407-96-8
Record name 8H-Pyrano[3,4-b]pyridin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8h Pyrano 3,4 B Pyridin 8 One and Its Derivatives

De Novo Synthesis Strategies

The creation of the 8H-pyrano[3,4-b]pyridin-8-one core from acyclic or simpler cyclic precursors is a fundamental aspect of its chemistry. These de novo strategies can be broadly categorized by the primary ring system being formed.

Cyclization Reactions for Pyrano Fragment Formation

A prominent approach to the this compound skeleton involves the construction of the pyrone ring onto a pre-existing pyridine (B92270) framework.

A key synthetic route involves the reaction of 3-formylpicolinic acid with chloroacetone (B47974). growingscience.comgrafiati.comgrowingscience.com This method establishes the pyrone fragment through a two-step process. Initially, the carboxyl and formyl groups of the picolinic acid derivative react with chloroacetone to form the pyrone ring. growingscience.comgrowingscience.comgrowingscience.com This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like acetonitrile (B52724) and often requires heating under reflux. growingscience.com The resulting product is an acetyl-substituted this compound. growingscience.com

For instance, the reaction of a 3-formylpicolinic acid derivative with chloroacetone in acetonitrile with triethylamine, followed by refluxing for 16 hours, yields 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one. growingscience.com This intermediate can then undergo further modifications.

Pyridine Ring Construction Approaches

While less common for the parent compound, methods focusing on building the pyridine ring onto a pyranone are also conceptually viable, though not extensively detailed in the provided search results for this specific scaffold. General strategies for pyridine synthesis often involve condensation reactions of 1,5-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source, or [3+3] cycloadditions. illinois.edu

Functionalization and Derivatization Routes

Once the this compound core is assembled, its chemical utility can be expanded through various functionalization and derivatization reactions.

Nucleophilic Substitution Reactions on Halogenated Pyrano[3,4-b]pyridin-8-one Scaffolds

The introduction of a halogen atom onto the pyranopyridinone ring system provides a handle for introducing a wide range of functional groups via nucleophilic substitution reactions. unipa.itgacariyalur.ac.in Iodolactonization of 3-alkynylpicolinic acids is a method to produce 5-iodo-8H-pyrano[3,4-b]pyridin-8-ones. unipa.it This reaction proceeds with regioselectivity, favoring the 6-endo-dig cyclization pathway. unipa.it The resulting iodinated compound is a versatile intermediate.

For example, 3-(phenylethynyl)picolinic acid can be converted to 5-iodo-6-phenyl-8H-pyrano[3,4-b]pyridin-8-one in a 70% yield. unipa.it This halogenated derivative can then potentially react with various nucleophiles to introduce new substituents at the 5-position.

Conversion of Pyrone to Pyridone Moieties

A significant transformation of the this compound system is the conversion of the pyrone ring into a pyridone ring, leading to the formation of a 1,7-naphthyridin-8(7H)-one scaffold. growingscience.comgrowingscience.comgrowingscience.com This recyclization is typically achieved by treating the pyranopyridinone with an ammonia source, such as ammonium (B1175870) carbonate, under high temperature and pressure. growingscience.comgrowingscience.comgrowingscience.com

This conversion is a key step in the synthesis of more complex heterocyclic derivatives. For example, 6-(2-R-thiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones can be transformed into the corresponding 6-(2-R-thiazol-4-yl)-1,7-naphthyridin-8(7H)-ones by heating with ammonium carbonate in isopropanol (B130326) in a hydrothermal autoclave. growingscience.com These resulting naphthyridinones can be further functionalized, for instance, by O-sulfonylation followed by nucleophilic substitution of the triflate group. growingscience.comgrowingscience.com

Reactions Involving Carbonyl Group Reduction

The reduction of the carbonyl group in aldehydes and ketones is a fundamental transformation in organic synthesis, leading to the formation of primary and secondary alcohols, respectively. wikipedia.orgpressbooks.pub This process, formally a reduction, involves the addition of electrons to the carbonyl compound. libretexts.org While various methods exist, including catalytic hydrogenation and reductions using alkali metals, the use of metal hydride reagents is prevalent due to their efficiency and high yields. pressbooks.publibretexts.org

Commonly employed metal hydride reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.pub NaBH₄ is a milder reducing agent, often preferred for its safety and ease of use, and is effective for the reduction of aldehydes and ketones. pressbooks.pub LiAlH₄ is a more potent reducing agent, capable of reducing a wider range of carbonyl compounds, including carboxylic acids and esters, but requires more stringent handling due to its high reactivity with water. pressbooks.publibretexts.org The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated to yield the alcohol. pressbooks.pub

In the context of this compound and its derivatives, the reduction of the carbonyl group can lead to the corresponding diols. ncl.res.in For instance, the reduction of 6-allyl-5,6-dihydro-8H-pyrano[3,4-b]pyridin-8-one can produce the corresponding diol. ncl.res.in

Recyclization Reactions of the Pyrano Ring System with N-Nucleophiles

The pyrone ring in this compound derivatives is susceptible to recyclization reactions when treated with N-nucleophiles. A notable example is the conversion of the pyrone fragment into a pyridone ring. This transformation can be achieved by reacting 6-(2-R-thiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones with ammonia under high pressure. growingscience.comgrowingscience.com This recyclization is a key step in the synthesis of 1,7-naphthyridine (B1217170) derivatives. growingscience.comgrowingscience.com

Similarly, the interaction of pyrano[3,4-c]pyridine derivatives with hydrazine (B178648) hydrate (B1144303) can lead to a rearrangement of the pyridine ring, yielding 8-hydrazinopyrano[3,4-c]pyridines in high yields. nih.gov This method has been shown to be more efficient than direct interaction of the starting pyranopyridines with hydrazine hydrate, resulting in higher yields and shorter reaction times. nih.gov Another instance of recyclization involves the reaction of 2H-pyran-2-ones with hydrazine hydrate to afford 1-aminopyridin-2(1H)-ones. ekb.eg

Bromination of Acetyl-Substituted this compound

The bromination of acetyl-substituted this compound is a crucial step in the synthesis of more complex derivatives. Specifically, the acetyl group at the 6-position can be brominated to form a bromoacetyl derivative. growingscience.comresearchgate.net This reaction is a key part of a synthetic sequence that leads to the formation of thiazole-substituted pyranopyridinones. growingscience.comresearchgate.net

The synthesis starts with the formation of 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one from 3-formylpicolinic acid and chloroacetone. growingscience.com The subsequent bromination of the acetyl group provides a reactive intermediate that can then react with thioamides to construct the thiazole (B1198619) ring, yielding 6-(2-(phenyl/thiophen-2-yl)thiazole-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones. growingscience.comgrowingscience.comresearchgate.net It has been noted that using α,α-dibromoketones can be a superior alternative to α-monobromoketones in the Hantzsch thiazole synthesis. researchgate.net

In a related context, treatment of certain 2-pyridone derivatives with bromine in carbon tetrachloride has been shown to result in bromination at the 5-position of the pyridone ring. ekb.eg

O-Sulfonylation and Subsequent Substitution Reactions

O-sulfonylation of the pyridone fragment in 1,7-naphthyridin-8(7H)-ones, which can be derived from 8H-pyrano[3,4-b]pyridin-8-ones, is a versatile method for further functionalization. growingscience.comgrowingscience.com When 6-(2-R-thiazol-4-yl)-1,7-naphthyridin-8(7H)-ones are treated with triflic anhydride, O-sulfonylation of the pyridone oxygen occurs. growingscience.comgrowingscience.com The resulting triflate group is an excellent leaving group and can be readily substituted by various nucleophiles, such as secondary cyclic aliphatic amines. growingscience.comgrowingscience.com This substitution reaction provides a route to previously inaccessible 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines. growingscience.comgrowingscience.com

A similar strategy has been applied in the synthesis of pyrano[2,3-f]chromen-8-one derivatives, where sulfonylation followed by a Suzuki cross-coupling reaction with (het)aryl boronic acids was explored as a synthetic route. nih.gov

Advanced Synthetic Approaches

Multi-component Reactions in Pyrano[3,4-b]pyridine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrano[3,4-b]pyridines and their fused analogs. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the reactants.

Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which share a similar fused heterocyclic core. For instance, a four-component bicyclization reaction of arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one has been established for the synthesis of multicyclic pyrazolo[3,4-b]pyridines. acs.org Another approach involves a three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride, or a four-component reaction with the addition of ethyl cyanoacetate (B8463686) in water, to produce pyrazolo[3,4-b]pyridine derivatives. longdom.org Microwave irradiation has also been utilized to facilitate the synthesis of dihydropyrazolo[3,4-b]pyridines from substituted aminopyrazoles and 1,3-diketones. beilstein-journals.org

More directly related to the pyranopyridine core, a copper(II) acetate (B1210297) catalyzed one-pot multicomponent synthesis of chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives has been reported. researchgate.net This reaction involves 4-aminocoumarin, 6-methyl-2H-pyran-2,4(3H)-dione, and various aldehydes in water. researchgate.net Magnetically recoverable catalysts have also been employed in the three-component synthesis of pyrano[2,3-b]pyridine derivatives. rsc.org

CatalystReactantsProductReference
Ammonium AcetateEnaminones, Benzaldehyde, Hydrazine Dihydrochloride, Ethyl CyanoacetatePyrazolo[3,4-b]pyridine derivatives longdom.org
p-TsOHArylglyoxals, Pyrazol-5-amines, Aromatic Amines, 4-hydroxy-6-methyl-2H-pyran-2-oneMulticyclic pyrazolo[3,4-b]pyridines acs.org
None (Microwave)Substituted aminopyrazoles, 1,3-DiketonesDihydro-1H-pyrazolo[3,4-b]pyridines beilstein-journals.org
Copper(II) Acetate4-Aminocoumarin, 6-Methyl-2H-pyran-2,4(3H)-dione, AldehydesChromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives researchgate.net
Fe3O4@SPNCAldehydes, 2-Isocyanoacetamide, 3-Cyano-6-hydroxy-4-methyl-pyridin-2(1H)-onePyrano[2,3-b]pyridine-3-carboxamide derivatives rsc.org

Metal-Catalyzed Coupling Reactions Applied to the Pyrano[3,4-b]pyridine System

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic scaffolds like pyrano[3,4-b]pyridine. rsc.orgeie.gr The Suzuki-Miyaura cross-coupling reaction, in particular, has been widely used for the arylation of heterocyclic compounds. rsc.org

A practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives has been developed using a one-pot sequential Suzuki-Miyaura cross-coupling reaction. rsc.org This strategy allows for the selective arylation at the C3 and C6 positions of the pyrazolo[3,4-b]pyridine core by coupling with a variety of aryl and heteroaryl-boronic acids. rsc.org

In a different approach, a rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes has been utilized to synthesize pyrano[3,4-b]indol-1(9H)-ones. acs.org This electrochemical method provides a novel route to this class of compounds.

While direct examples of metal-catalyzed coupling reactions on the this compound core are not extensively detailed in the provided context, the successful application of these methods to closely related pyrazolo[3,4-b]pyridine and pyrano[3,4-b]indole systems suggests their potential applicability for the functionalization of the this compound scaffold.

Reaction TypeCatalystSubstratesProductReference
Suzuki-Miyaura CouplingPalladium-based6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, Aryl/heteroaryl-boronic acids3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines rsc.org
Double Dehydrogenative Heck ReactionCp*Rh(MeCN)32Indole-2-carboxylic acids, AlkenesPyrano[3,4-b]indol-1(9H)-ones acs.org

Cascade and One-Pot Synthetic Processes for Polyheterocyclic Derivatives

Multi-Component Bicyclization for Pyrazolo[3,4-b]pyridine Derivatives

A notable example of a cascade process is the four-component bicyclization reaction to create skeletally diverse pyrazolo[3,4-b]pyridines. acs.org This method employs readily available starting materials—arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one—to construct complex multicyclic structures in good to excellent yields. acs.org The reaction proceeds through a sophisticated cascade of sequences that includes a Knoevengel condensation, a Michael addition, and a double cyclization. acs.org The process begins with the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with an aromatic amine, which then undergoes condensation with an arylglyoxal. A subsequent Michael addition and tautomerization, followed by intramolecular cyclization, lead to the formation of the fused pyrazolo[3,4-b]pyridine system. acs.org

Table 1: Four-Component Synthesis of Tricyclic Cyclopenta-fused Pyrazolo[3,4-b]pyridines. acs.org

Entry Arylglyoxal (1a) Pyrazol-5-amine (2a) Aromatic Amine (3a) Product Yield Melting Point (°C)
1 2,2-Dihydroxy-1-phenylethanone 3-Methyl-1-phenyl-1H-pyrazol-5-amine Aniline (Z)-5-Hydroxy-1-methyl-3,8-diphenyl-7-[1-(phenylamino)ethylidene]-7,8-dihydrocyclopenta[d]pyrazolo[3,4-b]pyridin-6(3H)-one (5a) 74% 264–266
2 2,2-Dihydroxy-1-phenylethanone 3-Methyl-1-phenyl-1H-pyrazol-5-amine 4-Chloroaniline Data not available 76% 276–278

Reaction Conditions: Microwave (MW) heating in DMF solvent.

Ugi-Zhu/Cascade/Click Strategy for Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones

A diversity-oriented synthesis (DOS) approach has been developed for producing complex polyheterocyclic compounds based on the pyrrolo[3,4-b]pyridin-5-one core. nih.gov This one-pot strategy utilizes an Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade sequence of N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration. nih.gov The initial Ugi-Zhu reaction involves an orthogonal reagent like 4-formylbenzonitrile, where the formyl group participates in the formation of the pyrrolo[3,4-b]pyridin-5-one core. The nitrile group remains available for subsequent transformations, such as click-type cycloadditions with reagents like sodium azide (B81097) to form a tetrazole ring, or with dicyandiamide (B1669379) to yield a 2,4-diamino-1,3,5-triazine moiety. nih.gov This method is highly efficient, creating numerous bonds and complex structures from simple starting materials. nih.gov

Successive Heterocyclizations for Thiazolyl-Substituted Derivatives

Another powerful strategy involves successive heterocyclizations starting from 3-formylpicolinic acid to obtain 6-(2-hetarylthiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones. growingscience.comgrowingscience.com The synthesis proceeds in two main stages. First, the pyrone fragment is constructed through the cyclization of the carboxyl and formyl groups of the starting acid with chloroacetone. The second stage involves the construction of the thiazole ring. This is achieved by brominating the acetyl fragment of the intermediate, followed by a Hantzsch-type reaction with various thioamides. growingscience.comgrowingscience.com This sequence allows for the introduction of diverse substituents on the thiazole ring. growingscience.com

Table 2: Synthesis of 6-(2-Substituted-thiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones. growingscience.com

Entry Thioamide Product Yield Melting Point (°C)
1 Thiobenzamide 6-(2-Phenylthiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-one (16a) 86% 267-268
2 Thiophene-2-carbothioamide 6-(2-(Thiophen-2-yl)thiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-one (16b) 75% 273-274

Reaction Conditions: Reflux in i-PrOH.

Recyclization Reactions

One-pot methods can also be devised based on the chemical transformation of related heterocyclic systems. A notable example is the recyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides in the presence of primary amines. nih.gov This reaction, conducted in acidic ethanol, leads to the formation of substituted pyrrolo[3,4-b]pyridin-5-ones, demonstrating an unexpected but synthetically valuable rearrangement of the starting pyrone derivative into a new heterocyclic core. nih.gov

Chemical Reactivity and Transformational Pathways of 8h Pyrano 3,4 B Pyridin 8 One

Reactivity of the Pyrone Moiety

The α,β-unsaturated lactone system within the pyrone ring is a key determinant of its reactivity, making it susceptible to reactions that involve the carbonyl group and the double bond.

The pyrone ring in 8H-pyrano[3,4-b]pyridin-8-one can undergo nucleophilic attack, leading to ring-opening. A documented example of this reactivity is the conversion of a substituted this compound derivative into a pyridone. Specifically, 6-(2-(phenyl/thiophen-2-yl)thiazole-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones have been shown to react with ammonia (B1221849) under high pressure, resulting in the transformation of the pyrone fragment into a pyridone ring. unipa.itgoogle.com This reaction proceeds through a presumed ring-opening by the nucleophilic ammonia, followed by recyclization and dehydration to form the more stable pyridone system.

Table 1: Ring-Opening of Substituted this compound with Ammonia google.com

Starting MaterialReagentProduct
6-(2-Phenylthiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-one(NH₄)₂CO₃, i-PrOH, 120 °C6-(2-Phenylthiazol-4-yl)-1,7-naphthyridin-8(7H)-one
6-(2-(Thiophen-2-yl)thiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-one(NH₄)₂CO₃, i-PrOH, 120 °C6-(2-(Thiophen-2-yl)thiazol-4-yl)-1,7-naphthyridin-8(7H)-one

This interactive table summarizes the conversion of the pyrone moiety to a pyridone.

Currently, there is a lack of specific documented examples in the scientific literature detailing rearrangements of the pyrano ring within the this compound framework.

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further compounded by the presence of the fused electron-withdrawing pyrone ring. Consequently, electrophilic substitution on the pyridine moiety of this compound is expected to be challenging and require harsh reaction conditions.

While no direct electrophilic substitution reactions on the pre-formed this compound have been reported, the synthesis of a substituted derivative provides some insight. The iodolactonization of 3-alkynylpicolinic acids can produce 5-iodo-8H-pyrano[3,4-b]pyridin-8-ones. This reaction introduces an iodine atom at the 5-position of the heterocyclic system during its formation.

Table 2: Synthesis of a Substituted this compound via Iodolactonization

SubstrateReagentsProductYield (%)
3-(Phenylethynyl)picolinic acidI₂, NaHCO₃, MeCN5-Iodo-6-phenyl-8H-pyrano[3,4-b]pyridin-8-one70
3-(p-Tolylethynyl)picolinic acidI₂, NaHCO₃, MeCN5-Iodo-6-(p-tolyl)-8H-pyrano[3,4-b]pyridin-8-one66
3-(Phenethynyl)picolinic acidI₂, NaHCO₃, MeCN5-Iodo-6-phenethyl-8H-pyrano[3,4-b]pyridin-8-one65

This interactive table shows the synthesis of iodo-substituted 8H-pyrano[3,4-b]pyridin-8-ones.

The presence of a halogen, such as iodine, on the pyridine ring could potentially serve as a handle for further functionalization through cross-coupling reactions, although this has not been specifically demonstrated for this compound.

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at an activated position (ortho or para to the nitrogen). For this compound, the positions activated for nucleophilic attack would be the 5- and 7-positions. However, there are no specific examples of nucleophilic aromatic substitution reactions reported for this compound in the reviewed literature.

There is no information available in the scientific literature regarding rearrangements of the pyridine ring in this compound.

Transformations at Substituent Positions

The functionalization of the this compound scaffold at various substituent positions is a key area of interest for developing novel derivatives with tailored properties. Understanding the reactivity of attached functional groups allows for the strategic modification of the parent molecule.

Reactions of Halogenated Derivatives

Halogenated derivatives of heterocyclic compounds are valuable intermediates in organic synthesis, primarily serving as precursors for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Research in this area would typically involve the synthesis of chloro-, bromo-, or iodo-substituted this compound and a subsequent investigation of their reactivity.

Table 1: Anticipated Reactions of Halogenated this compound Derivatives

Reaction Type Reagents and Conditions Expected Product
Suzuki Coupling Aryl/heteroaryl boronic acid, Pd catalyst, base Aryl/heteroaryl-substituted derivative
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base Alkynyl-substituted derivative
Buchwald-Hartwig Amination Amine, Pd catalyst, base Amino-substituted derivative
Stille Coupling Organostannane, Pd catalyst Alkyl/aryl-substituted derivative

This table represents a hypothetical summary of expected reactions based on established principles of organic chemistry, for which specific experimental data on this compound is not currently available.

Transformations of Carbonyl and Acetyl Side Chains

The presence of carbonyl and acetyl groups as substituents on the this compound ring would offer a rich avenue for a variety of chemical transformations. These functional groups are versatile handles for chain extension, cyclization, and functional group interconversion.

Investigations would focus on reactions such as nucleophilic additions to the carbonyl group, condensations involving the α-protons of the acetyl group, and oxidation or reduction of these functionalities.

Table 2: Potential Transformations of Carbonyl and Acetyl Substituted this compound

Starting Material Reaction Type Reagents and Conditions Expected Product
Carbonyl derivative Wittig Reaction Phosphonium ylide Alkene derivative
Carbonyl derivative Grignard Reaction Organomagnesium halide Tertiary alcohol derivative
Carbonyl derivative Reductive Amination Amine, reducing agent (e.g., NaBH₃CN) Amine derivative
Acetyl derivative Aldol Condensation Aldehyde/ketone, acid/base catalyst β-Hydroxy ketone derivative
Acetyl derivative Knoevenagel Condensation Active methylene (B1212753) compound, base α,β-Unsaturated compound

This table illustrates potential synthetic pathways for carbonyl and acetyl derivatives of this compound. Specific experimental validation for these transformations on the specified scaffold is pending in the scientific literature.

While the foundational structure of this compound is known, a detailed exploration of its chemical reactivity, particularly at substituted positions, is an area ripe for future research. The development of synthetic methodologies for the transformation of its halogenated, carbonyl, and acetyl derivatives will be crucial for unlocking the full potential of this heterocyclic system in various scientific and technological applications. The scientific community awaits further publications to fill the existing knowledge gaps in these specific areas.

Biological Activities and Pharmacological Relevance of 8h Pyrano 3,4 B Pyridin 8 One Derivatives

Anticancer Activities

Derivatives of the 8H-pyrano[3,4-b]pyridin-8-one nucleus have shown promising results as potential anticancer agents. Research has focused on elucidating their mechanisms of action in cancer cell lines and their ability to interfere with specific cell signaling pathways crucial for tumor growth and survival.

Mechanisms of Action in Cancer Cell Lines

Studies on pyrano[3,4-b]pyridine derivatives have revealed their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, the derivative known as MPOBA has been shown to significantly inhibit the proliferation and migration of canine mammary carcinoma (CMC) cell lines. The underlying mechanism for this activity involves the induction of apoptosis. Gene expression analysis in MPOBA-treated CMC cells indicated a significant alteration in the levels of key apoptosis-regulating proteins. Specifically, the expression of the anti-apoptotic protein BCL-2 was downregulated, while the expression of the pro-apoptotic protein BAX was upregulated. This shift in the BAX/BCL-2 ratio is a critical event in the intrinsic pathway of apoptosis, ultimately leading to the demise of the cancer cells.

Inhibition of Specific Cell Signaling Pathways

While direct inhibition of specific signaling pathways by this compound derivatives is an area of ongoing investigation, the broader class of pyridine-containing compounds has been recognized for its ability to target various kinases and other critical components of cancer-related signaling cascades. researchgate.net For example, related heterocyclic structures like pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. nih.gov These inhibitors can target both the wild-type and mutant forms of EGFR, highlighting the potential for developing targeted cancer therapies. nih.gov Although specific data for this compound derivatives is still emerging, their structural similarity to known signaling pathway inhibitors suggests that they may also exert their anticancer effects through modulation of such pathways.

Antimicrobial Properties

The search for novel antimicrobial agents is a global health priority. Derivatives of this compound have been explored for their potential to combat bacterial and fungal infections.

Antibacterial Efficacy

Several studies have highlighted the antibacterial potential of fused pyridine (B92270) ring systems. For instance, a series of pyrazolo[3,4-b]pyridine derivatives demonstrated moderate antibacterial activities against both Gram-positive and Gram-negative bacteria. japsonline.com Specifically, certain derivatives were effective against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Escherichia coli (Gram-negative). japsonline.com Similarly, fused pyrano[2,3-b]pyridine derivatives have shown effective to moderate action against various microorganisms, with some compounds exhibiting significant impact against Staphylococcus aureus. ekb.eg While these findings are for structurally related compounds, they underscore the potential of the broader pyranopyridine scaffold as a source of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Pyranopyridine Derivatives

Compound Type Bacterial Strain Activity Level Reference
Pyrazolo[3,4-b]pyridines Bacillus subtilis Moderate japsonline.com
Pyrazolo[3,4-b]pyridines Staphylococcus aureus Moderate japsonline.com
Pyrazolo[3,4-b]pyridines Escherichia coli Moderate japsonline.com
Fused Pyrano[2,3-b]pyridines Staphylococcus aureus Effective to Moderate ekb.eg
Fused Pyrano[2,3-b]pyridines Pseudomonas aeruginosa Effective to Moderate ekb.eg

Antifungal Efficacy

The antifungal properties of pyranopyridine derivatives have also been investigated. Fused pyrano[2,3-b]pyridine derivatives were evaluated for their activity against the filamentous fungus Aspergillus fumigatus and the unicellular fungus Candida albicans. ekb.eg The results indicated that these compounds exhibited effective to moderate action against the tested fungal strains. ekb.eg This suggests that the pyranopyridine core could be a valuable template for the development of novel antifungal drugs.

Table 2: Antifungal Activity of Fused Pyrano[2,3-b]pyridine Derivatives

Fungal Strain Activity Level Reference
Aspergillus fumigatus Effective to Moderate ekb.eg
Candida albicans Effective to Moderate ekb.eg

Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory agents a critical area of research. Derivatives of pyridine and related heterocyclic systems have shown potential in modulating inflammatory responses.

Research into pyridine-4-one derivatives has demonstrated their significant anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema. nih.gov The proposed mechanism for this anti-inflammatory effect may be linked to their iron-chelating properties. nih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are iron-dependent. By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators. nih.gov Additionally, pyranocoumarin (B1669404) derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines, and by suppressing the MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated macrophages. mdpi.com While these studies are on related structures, they provide a strong rationale for the investigation of this compound derivatives as potential anti-inflammatory agents.

Neurotropic and Central Nervous System Activities

Derivatives of pyranopyridine and related fused heterocyclic systems have been investigated for their effects on the central nervous system, revealing potential therapeutic applications for neurological and psychological disorders.

Several studies have highlighted the anxiolytic, or anti-anxiety, effects of compounds containing a pyranopyridine core or structurally similar scaffolds. Research into pyrazol-1-yl-substituted pyrano[3,4-c]pyridines has identified derivatives with anxiolytic and sedative activities comparable to the commercial drug diazepam. dntb.gov.ua These effects have been evaluated using standard behavioral models in animal studies.

In the "elevated plus-maze" (EPM) model, a widely used test for anxiolytic agents, derivatives of a pyrano[3,4-c] dntb.gov.uarsc.orgnih.govtriazolo[4,3-a]pyridine system demonstrated notable anti-anxiety activity. mdpi.com Specifically, compound 5g was found to be particularly effective, significantly increasing the time mice spent in the open arms of the maze, an indicator of reduced anxiety. mdpi.com Similarly, studies on tricyclic thieno[2,3-b]pyridines and tetracyclic pyridothieno[3,2-d]pyrimidin-8-ones also confirmed anxiolytic effects in the EPM model. nih.gov

Another study on a fused thiopyrano-piperidone-tetrahydrocarboline derivative, which shares structural similarities, showed dose-dependent anxiolytic-like activity in the hole-board test (HBT). mdpi.commdpi.com The compound, at doses of 10 and 50 mg/kg, significantly increased the number of head-dips, an exploratory behavior that is typically suppressed by anxiety. mdpi.com This effect was comparable to that of the reference drug clonazepam. mdpi.commdpi.com

Compound/ScaffoldTest ModelKey FindingReference
Pyrano[3,4-c]pyridine derivativesGeneral Behavioral ModelsExhibited anxiolytic activities similar to diazepam. dntb.gov.ua
Compound 5g (Pyrano[3,4-c] dntb.gov.uarsc.orgnih.govtriazolo[4,3-a]pyridine derivative)Elevated Plus-Maze (EPM)Significantly increased time spent in open arms (88 s vs. 0 s in control). mdpi.com
Tetracyclic pyridothieno[3,2-d]pyrimidin-8-onesElevated Plus-Maze (EPM)Demonstrated clear anxiolytic effects. nih.gov
Fused thiopyrano-piperidone-tetrahydrocarboline derivativeHole-Board Test (HBT)Showed dose-dependent activity; 10 mg/kg dose increased head-dipping by 2.3-fold. mdpi.com

Other Reported Biological Activities

Beyond their effects on the central nervous system, derivatives based on pyranopyridine and related scaffolds have been explored for a variety of other important biological activities.

The pyridine nucleus is a component of many molecules with antioxidant properties. nih.gov Research has confirmed that pyranopyridine derivatives possess the ability to scavenge free radicals, which are implicated in a wide range of diseases. A study on newly synthesized pyrano[2,3-b]pyridine derivatives demonstrated excellent antioxidant activity in the α,α-diphenyl-β-picrylhydrazyl (DPPH) free-radical scavenging assay. rsc.org The investigated compounds showed half-maximal inhibitory concentration (IC50) values ranging from 0.140 to 0.751 mg/mL, indicating potent radical scavenging capabilities. rsc.org

Furthermore, related heterocyclic systems have also shown promise. A series of chromenopyridines were tested for their ability to interact with DPPH, with some derivatives showing notable activity. jmchemsci.com Additionally, a chromenopyrimidine compound displayed significant antioxidant characteristics, with a Trolox Equivalent Antioxidant Capacity (TEAC) value of 5.237 μM. mdpi.com

Compound/ScaffoldAssayResult (IC50 / TEAC)Reference
Pyrano[2,3-b]pyridine derivativesDPPH Radical Scavenging0.140 ± 0.003 to 0.751 ± 0.008 mg/mL rsc.org
Chromenopyrimidine (Compound 7)Trolox Equivalent Antioxidant Capacity (TEAC)5.237 μM mdpi.com
Chromenopyridine derivatives (45a, 45b)DPPH Radical ScavengingIdentified as the most active derivatives in the series. jmchemsci.com

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes. nih.govpensoft.net DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in regulating insulin (B600854) secretion. mdpi.com The development of DPP-4 inhibitors has involved the exploration of a wide variety of chemical scaffolds, including both peptidomimetic and non-peptidomimetic heterocyclic compounds. mdpi.com Numerous studies have focused on identifying novel scaffolds, such as those based on indoles, pyrazolidines, and various azoles and azines, that can selectively inhibit DPP-4. nih.govjmchemsci.commdpi.com While specific studies on this compound as a DPP-4 inhibitor are not prominent, the broad investigation into diverse heterocyclic systems suggests that this scaffold could be a candidate for future design and evaluation in this therapeutic area.

The pyridine moiety is a critical pharmacophore in the development of inhibitors for HIV-1 integrase, an essential enzyme for viral replication. rsc.org This is highlighted by the fact that four of the five FDA-approved HIV-1 integrase inhibitors incorporate a pyridine ring in their structure. rsc.org Research into novel inhibitors has focused on various pyridine-containing scaffolds. For instance, a series of tricyclic 7-(4-fluorobenzyl)-6,7-dihydro-8H-pyrrolo[3,4-g]quinolin-8-one derivatives, which are structurally related to pyranopyridines, have shown significant potential for HIV-1 integrase inhibition. rsc.org Machine learning models used to design new inhibitors have identified that the most advantageous molecular fragments often contain nitrogen-oxygen heterocycles, including pyridine rings. d-nb.info This underscores the continued importance of pyridine-based scaffolds in the search for new and effective anti-HIV drugs targeting integrase.

In addition to targeting the integrase enzyme, compounds with related heterocyclic scaffolds have demonstrated broader anti-HIV activity. A study involving N-substituted pyrrolo-pyridine derivatives showed that these compounds exhibited moderate activity against HIV-1. nih.gov The half-maximal effective concentration (EC50) values for these compounds ranged from 5.02 to 5.07 μM. nih.gov Although this activity was less potent than reference drugs like AZT and raltegravir, it confirms that fused pyridine ring systems are a viable starting point for the development of new antiretroviral agents. nih.gov The continuous search for new anti-HIV agents based on diverse chemical scaffolds, including nitrogen-containing heterocycles like pyrroles and pyridines, remains a crucial area of research to combat drug-resistant viral strains. nih.gov

Structure Activity Relationship Sar Studies of 8h Pyrano 3,4 B Pyridin 8 One Analogues

Influence of Substituents on Biological Potency

The biological activity of pyranopyridine derivatives can be significantly modulated by the introduction of various substituents at different positions on the heterocyclic core. The nature, size, and electronic properties of these substituents play a pivotal role in the interaction of the compounds with their biological targets.

The introduction of halogen atoms to a heterocyclic scaffold is a common strategy in drug design to modulate potency and pharmacokinetic properties. In a series of 1H-pyrazolo[3,4-b]pyridine derivatives designed as FGFR kinase inhibitors, the addition of two chlorine atoms to the ortho positions of a dimethoxyphenyl ring resulted in a significant enhancement of both enzymatic and cellular activities against FGFR1 nih.gov. This suggests that halogenation can induce a conformational lock or create favorable interactions within the target's binding site.

For instance, compound 4a with two chlorine atoms exhibited high potency, whereas the non-halogenated counterpart, 9 , showed weak activity nih.gov. This highlights the profound impact of halogenation on biological efficacy. While this data is not on the exact 8H-pyrano[3,4-b]pyridin-8-one core, it provides strong evidence for the potential of halogenation to enhance the activity of related pyridine-fused systems.

Table 1: Effect of Halogenation on FGFR1 Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Analogues

Compound Substituents FGFR1 IC₅₀ (nM) Cellular Activity (nM)
9 - 3709.0 >1000

| 4a | 2,6-dichloro | 0.3 | 1.7 |

Data extracted from studies on 1H-pyrazolo[3,4-b]pyridine derivatives, serving as a model for potential effects on this compound.

For example, the presence of furanyl or thienyl rings at the 4-position generally promoted better interaction with the A₂ₐ receptor subtype compared to a pyridine (B92270) substituent nih.gov. This indicates that the choice of the heteroaryl ring is critical for tuning the selectivity of the compound. These findings suggest that introducing various heteroaryl moieties to the this compound scaffold could be a viable strategy for modulating its biological profile.

The introduction of alkyl and aryl groups can affect the lipophilicity, steric profile, and potential for π-π stacking interactions of a molecule. In the development of 1H-pyrazolo[3,4-b]pyridine derivatives, the substitution pattern on an aryl ring at the 4-position was systematically explored nih.gov. An unsubstituted phenyl ring in compound 7i showed potent enzymatic activity but poor cellular potency. The addition of an amino group at the 4-position of the phenyl ring improved both enzymatic and cellular potencies nih.gov.

Similarly, in pyrido[2,3-d]pyrimidin-7(8H)-ones, a wide range of N-alkyl, N-aryl, O-aryl, S-aryl, and aryl substituents have been introduced at the C4 position to explore their biological activity mdpi.com. The ability to introduce such a diversity of groups through cross-coupling reactions opens up a vast chemical space for SAR exploration mdpi.com.

Table 2: Influence of Aryl Substitution on the Potency of 1H-Pyrazolo[3,4-b]pyridine Analogues

Compound 4-position Phenyl Substituent FGFR1 IC₅₀ (nM) Cellular Potency (µM)
7i H 42.4 >1
11a NH₂ Potent Improved

| 7k | N(CH₃)₂ | Equipotent to 11a | - |

Data derived from research on 1H-pyrazolo[3,4-b]pyridine derivatives as a predictive model for this compound analogues.

Pharmacophore Identification and Optimization

Pharmacophore modeling is essential for identifying the key structural features required for biological activity. For pyridine-containing compounds, the pyridine nitrogen often acts as a crucial hydrogen bond acceptor. Studies on various pyridine derivatives have shown that the presence and positions of groups capable of forming hydrogen bonds, such as -OH and -NH₂, enhance antiproliferative activity researchgate.netnih.gov.

The pyranopyridine scaffold itself, being a rigid and planar structure, provides a good template for designing molecules that can effectively interact with biological targets . Optimization of the pharmacophore would involve modifying the substituents on the this compound core to enhance interactions with the target protein, guided by computational modeling and experimental screening.

Structural Modifications for Enhanced Selectivity and Efficacy

Achieving selectivity for a specific biological target over others is a major goal in drug discovery to minimize off-target effects. For pyrido[2,3-d]pyrimidin-7-one derivatives, modifications at the 2 and 8 positions were found to be critical for achieving high selectivity for phosphodiesterase 5 (PDE5) over PDE6 nih.gov. Specifically, an (S)-2-(hydroxymethyl)pyrrolidin-1-yl group at the 2-position and a 3-chloro-4-methoxybenzyl group at the 8-position conferred potent and selective PDE5 inhibitory activity nih.gov.

This demonstrates that strategic structural modifications at specific positions of the heterocyclic core can lead to significant improvements in both selectivity and efficacy. For the this compound scaffold, a systematic exploration of substituents at various positions would be necessary to identify analogues with enhanced selectivity and therapeutic efficacy.

Computational and Theoretical Investigations of 8h Pyrano 3,4 B Pyridin 8 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure to provide detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on 8H-pyrano[3,4-b]pyridin-8-one would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties can be calculated. While specific DFT data for the parent compound is not readily found, studies on related pyranopyridine derivatives often employ functionals like B3LYP with basis sets such as 6-31G(d) to predict molecular geometries and energies.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides insights into the reactivity and electronic properties of a molecule. Key parameters derived from MO analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, this analysis would reveal the regions of the molecule most likely to act as electron donors or acceptors in chemical reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the conformational flexibility of a molecule and its interactions with other molecules, particularly biological macromolecules like proteins.

Conformational Analysis

Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be achieved through the rotation of single bonds. This analysis helps to identify the lowest energy conformers, which are the most likely to be present under physiological conditions. Understanding the preferred conformation is crucial for predicting how the molecule will interact with a protein's binding site.

Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Studies on derivatives of this compound have shown their potential to interact with various protein targets. growingscience.com However, specific docking studies for the parent compound against named proteins are not detailed in the available literature.

Prediction of Binding Affinities

Following molecular docking, the strength of the interaction between the ligand and the protein is often estimated by calculating the binding affinity or binding energy. A lower binding energy typically indicates a more stable and favorable interaction. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. Without specific docking studies, predicted binding affinities for this compound are not available.

Below is a hypothetical data table illustrating the kind of information that would be generated from such computational studies.

Computational MethodParameterPredicted Value for a Hypothetical Pyranopyridine Derivative
DFT (B3LYP/6-31G(d))Total Energy-587.34 Hartrees
Molecular Orbital AnalysisHOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Molecular DockingTarget ProteinEpidermal Growth Factor Receptor (EGFR)
Binding Affinity-8.2 kcal/mol

In Silico Drug Design and Screening of this compound

The scaffold of this compound has garnered attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Computational, or in silico, methods are pivotal in modern drug discovery, enabling the efficient screening of vast chemical libraries, prediction of molecular properties, and optimization of lead compounds. This section delves into the computational and theoretical investigations of this compound and its derivatives, focusing on virtual screening, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Virtual Screening Approaches

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach has been instrumental in exploring the therapeutic potential of various heterocyclic compounds, including derivatives of the pyranopyridine class.

Structure-based virtual screening, which involves molecular docking, has been a key strategy. In this method, the three-dimensional structure of a target protein is used to dock candidate ligands, and their binding affinity is scored. For instance, derivatives of related pyrano[3,2-c]pyridine have been subjected to molecular docking studies to elucidate their binding modes with cancer-related targets like EGFR and VEGFR-2. ekb.eg Similarly, pyranopyrazole derivatives have been screened in silico against the main protease of human coronavirus 229E. mdpi.com

Ligand-based virtual screening, on the other hand, utilizes the knowledge of known active molecules to identify others with similar properties. Pharmacophore modeling, a common ligand-based approach, identifies the essential three-dimensional arrangement of functional groups responsible for biological activity. This method has been successfully applied to identify novel inhibitors for various targets.

The general workflow for virtual screening of compounds related to this compound often follows these steps:

Library Preparation: A database of compounds, often including derivatives of the this compound scaffold, is prepared for screening.

Target Selection and Preparation: A biologically relevant protein target is identified, and its three-dimensional structure is obtained, often from a protein data bank.

Docking and Scoring: The compound library is docked into the active site of the target protein, and scoring functions are used to estimate the binding affinity of each compound.

Hit Identification and Refinement: Compounds with the best scores are identified as "hits" and are often subjected to further computational analysis, such as molecular dynamics simulations, to refine the understanding of their binding interactions.

Interactive Data Table: Virtual Screening of Pyrano[2,3-c]pyrazole Derivatives Against Human Coronavirus 229E Main Protease (Mpro) mdpi.com

CompoundInhibitory Efficiency (%) vs. Mpro
6 80.4
7 73.1
14 81.4
18 84.5
Tipranavir (Control) 88.6

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead structures. While specific QSAR studies focusing solely on this compound are not extensively documented, the principles of QSAR have been widely applied to related heterocyclic systems.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical validation techniques.

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to explore the structure-activity relationships of pyrrolidine (B122466) derivatives that inhibit dipeptidyl peptidase-IV. nih.gov These studies generate contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, providing valuable insights for designing more potent analogs. nih.gov

The insights gained from QSAR studies on related pyranopyridine and other heterocyclic systems can inform the design of novel this compound derivatives with enhanced biological activities.

ADMET Prediction and Pharmacokinetic Profiling

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery process. Poor pharmacokinetic profiles are a major cause of late-stage drug development failures. In silico ADMET prediction tools offer a rapid and cost-effective way to evaluate the drug-likeness of compounds early in the discovery pipeline.

Various computational models and software are available to predict a wide range of ADMET properties. For derivatives of pyranopyridines and related heterocycles, these tools have been employed to evaluate key parameters. nih.govnih.gov

Key ADMET parameters that are commonly predicted in silico include:

Absorption:

Caco-2 Permeability: Predicts the intestinal absorption of a drug.

Human Intestinal Absorption (HIA): Estimates the percentage of a drug absorbed from the gut.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit drug absorption.

Distribution:

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB, which is crucial for drugs targeting the central nervous system.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, which can affect its distribution and availability.

Metabolism:

Cytochrome P450 (CYP) Inhibition: Predicts the potential for a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Excretion:

Renal Clearance: Predicts the rate at which a drug is cleared by the kidneys.

Toxicity:

Ames Test: Predicts the mutagenic potential of a compound.

hERG Inhibition: Predicts the potential for a compound to block the hERG potassium channel, which can lead to cardiotoxicity.

In silico ADMET studies have been conducted on various pyranopyridine derivatives, providing valuable insights into their potential as drug candidates. nih.gov For instance, the SwissADME web tool is frequently used to evaluate the drug-likeness and pharmacokinetic properties of novel compounds. nih.gov

Interactive Data Table: Predicted ADMET Properties for Sulfonamide-Pyridine Derivatives nih.gov

PropertyDerivative 15aDerivative 15b
AMES toxicity Non-MutagenNon-Mutagen
Carcinogenicity NegativeNegative
CYP2D6 inhibitor Non-inhibitorNon-inhibitor
hERG I inhibitor InhibitorInhibitor
Oral Rat Acute Toxicity (LD50) 2.53 mol/kg2.53 mol/kg
Minnow toxicity 0.820.82

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Pathways

The future synthesis of 8H-pyrano[3,4-b]pyridin-8-one and its derivatives is geared towards efficiency, sustainability, and diversity. Modern synthetic strategies are moving away from traditional, multi-step processes towards more innovative and streamlined approaches.

Green Chemistry and Multicomponent Reactions (MCRs): A primary focus will be the application of green chemistry principles to minimize environmental impact and reduce costs. nih.govekb.eg This involves using safer solvents, preferably water, or employing solvent-free conditions. ekb.egnih.gov Multicomponent reactions (MCRs), which allow the formation of complex molecules from three or more starting materials in a single step, are particularly promising. proquest.com These reactions are highly efficient, reduce waste, and can quickly generate libraries of diverse compounds for biological screening. proquest.com The synthesis of related heterocyclic systems, such as pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles, has been successfully achieved through one-pot, three-component reactions, demonstrating the feasibility of this approach for complex fused rings. bohrium.com

Advanced Synthetic Technologies: Emerging technologies are set to revolutionize the synthesis of these compounds. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times, increase yields, and produce purer products compared to conventional heating methods for pyridine (B92270) derivatives. proquest.comnih.gov Furthermore, photochemical reactions, such as 6π-electrocyclization, offer unique pathways to construct fused heterocyclic systems under mild conditions, as demonstrated in the synthesis of benzo[h]pyrano[2,3-f]quinazolin-8-ones. researchgate.netbeilstein-journals.org Flow chemistry is another powerful tool that enables scalable, safe, and controlled synthesis, which is particularly advantageous for producing active pharmaceutical ingredients (APIs). nih.gov

Table 1: Potential Novel Synthetic Pathways for this compound Derivatives
Synthetic StrategyKey PrinciplesPotential AdvantagesReference Example
Multicomponent Reactions (MCRs)Combining three or more reactants in a single pot.High efficiency, atom economy, reduced reaction times, rapid library generation. proquest.comSynthesis of pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles. bohrium.com
Green Chemistry ApproachesUse of non-hazardous solvents (e.g., water), solvent-free conditions, recyclable catalysts. nih.govnih.govReduced environmental impact, increased safety, cost-effectiveness. ekb.egAqueous media synthesis of pyrano[2,3,d]pyrimidine derivatives. nih.gov
Microwave-Assisted SynthesisUtilizing microwave irradiation for heating.Shorter reaction times, improved yields, higher product purity. proquest.comnih.govOne-pot synthesis of novel pyridine derivatives. proquest.com
Photochemical SynthesisUsing UV light to initiate reactions like electrocyclization.Access to unique molecular structures under mild conditions. researchgate.netSynthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones. beilstein-journals.org
Flow ChemistryContinuous processing in microreactors.Enhanced safety, scalability, precise control over reaction parameters. nih.govTotal synthesis of complex natural products like massarinolin A. nih.gov

Exploration of Untapped Biological Activities

The structural similarity of this compound to other pyranopyridine isomers with known biological activities suggests a broad and largely untapped pharmacological potential. Future research will likely focus on screening this scaffold against a wide array of diseases.

Derivatives of the closely related pyrano[3,4-c]pyridine system have demonstrated significant neurotropic activity, including anticonvulsant and anxiolytic effects. nih.govnih.gov This provides a strong rationale for investigating this compound derivatives for their potential in treating neurological and psychiatric disorders.

Furthermore, various fused pyran and pyridine systems have shown promise in other therapeutic areas. Pyrano[2,3-b]pyridine derivatives have been evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens. ekb.egekb.eg In oncology, new pyrano[3,2-c]pyridine conjugates have been designed as potential anticancer agents, showing inhibitory activity against key kinases like EGFR and VEGFR-2. nih.gov Pyridine derivatives are a cornerstone of medicinal chemistry, with demonstrated antiproliferative activity against numerous cancer cell lines. researchgate.netnih.gov The pyranopyridine framework is therefore a prime candidate for the discovery of new agents to combat cancer and infectious diseases.

Table 2: Known Biological Activities of Related Pyranopyridine Scaffolds
ScaffoldReported Biological ActivityPotential Therapeutic AreaReference
Pyrano[3,4-c]pyridinesAnticonvulsant, AnxiolyticNeurology, Psychiatry nih.govnih.gov
Pyrano[2,3-b]pyridinesAntimicrobial (antibacterial, antifungal)Infectious Diseases ekb.egekb.eg
Pyrano[3,2-c]pyridinesAnticancer (EGFR/VEGFR-2 kinase inhibition)Oncology nih.gov
Pyrano[2,3-f]pyrazolo[3,4-b]quinolinesAChE InhibitionNeurodegenerative Diseases (e.g., Alzheimer's) bohrium.com
General Pyridine DerivativesAntiproliferative, Antiviral, Anti-inflammatoryOncology, Infectious Diseases, Inflammation researchgate.netnih.gov

Rational Design of Next-Generation Pyrano[3,4-b]pyridin-8-one Therapeutics

The development of future therapeutics based on the this compound core will heavily rely on rational, computer-aided drug design (CADD) methodologies. mdpi.comemanresearch.org These approaches use computational models to predict how a molecule will interact with a biological target, thereby guiding the synthesis of more potent and selective compounds.

Structure-Based and Ligand-Based Design: Techniques such as molecular docking and pharmacophore modeling will be instrumental. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, helping to understand the key interactions driving binding affinity. ekb.eg This has been successfully used to design novel pyrazolo[3,4-b]pyridine derivatives as potent kinase inhibitors. nih.gov In cases where the 3D structure of the target is unknown, ligand-based methods can be used to develop a pharmacophore model from a set of known active molecules. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the structure-activity relationship (SAR) will be crucial for optimizing lead compounds. researchgate.net By synthesizing a series of analogues with modifications at various positions of the pyranopyridinone scaffold, researchers can identify which functional groups enhance biological activity and which are detrimental. For example, SAR studies on pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles revealed that alkyl or alkoxy substituted phenyl rings led to greater potency as AChE inhibitors compared to halogen-substituted rings. bohrium.com Such insights are vital for fine-tuning molecular properties to achieve desired therapeutic effects.

Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the entire drug discovery and development process for novel scaffolds like this compound. drugpatentwatch.commdpi.com These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers, significantly accelerating the timeline from initial concept to a clinical candidate. ijirt.orgnih.gov

Predictive Modeling and Virtual Screening: One of the most powerful applications of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models learn the relationship between a molecule's structure and its biological activity, allowing for the rapid prediction of the potency of virtual compounds before they are synthesized. mdpi.comnih.gov AI-driven platforms can screen billions of virtual molecules to identify promising hits, dramatically reducing the time and cost associated with traditional high-throughput screening. drugpatentwatch.com

ADMET Prediction and De Novo Design: Beyond predicting efficacy, AI models can also forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov Identifying compounds with poor ADMET profiles early in the discovery process helps to reduce late-stage failures. Furthermore, generative AI models are now capable of de novo drug design, creating entirely new molecular structures optimized for specific biological targets and desired properties, offering a powerful tool for exploring the chemical space around the this compound core. mdpi.com The integration of AI and ML is essential for designing the next generation of targeted, effective, and safe therapeutics. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.